盐酸毛果芸香碱

描述

Pilocarpine hydrochloride is a cholinergic agonist for oral use . It is a hygroscopic, odorless, bitter-tasting white crystal or powder that is soluble in water and alcohol . Pilocarpine tablets are used to treat dryness of the mouth and throat caused by a decrease in the amount of saliva that may occur after radiation treatment for cancer of the head and neck or in patients with Sjogren’s syndrome .

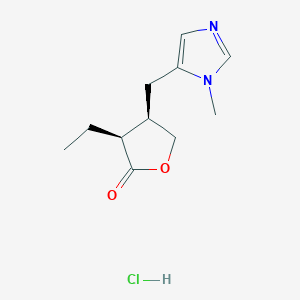

Molecular Structure Analysis

Pilocarpine hydrochloride comprises an imidazole ring and γ- lactone rings in its structure . More detailed information about its molecular structure can be found in various scientific resources .Chemical Reactions Analysis

Pilocarpine hydrochloride has been studied for its chemical reactions. For instance, a method using flow injection analysis (FIA) and chemiluminescence (CL) detection has been developed for the rapid, simple, and precise determination of pilocarpine hydrochloride .Physical And Chemical Properties Analysis

Pilocarpine hydrochloride is a white to almost white powder to crystal . It is soluble in water and DMSO . Each 5 mg Pilocarpine Hydrochloride Tablet, USP for oral administration contains 5 mg of pilocarpine hydrochloride .科学研究应用

Treatment of Presbyopia

Pilocarpine hydrochloride: is approved by the U.S. Food and Drug Administration for the management of presbyopia, a condition associated with aging that results in difficulty focusing on close objects. A study demonstrated the efficacy and safety of pilocarpine hydrochloride ophthalmic solution 1.25% in improving vision for individuals with presbyopia .

Management of Xerostomia

Xerostomia, commonly known as dry mouth, can significantly impact quality of life. Pilocarpine hydrochloride has been shown to be effective in managing symptoms of xerostomia, particularly those induced by radiotherapy or systemic diseases like Sjögren’s syndrome. Topical administration systems are being developed to enhance salivary flow with minimal systemic side effects .

Ophthalmic Use in Glaucoma

In ophthalmology, pilocarpine hydrochloride is used as a miotic agent to treat glaucoma. It works by constricting the pupil and allowing better fluid drainage from the eye, thereby reducing intraocular pressure .

Sialagogue for Dry Mouth Conditions

As a sialagogue, pilocarpine hydrochloride stimulates saliva production, which is beneficial for patients experiencing dry mouth due to various causes, including medication side effects or autoimmune diseases .

Antagonist to Atropine

Pilocarpine hydrochloride acts as an antagonist to atropine, a compound that can cause dryness of the mouth and eyes. By counteracting the effects of atropine, pilocarpine helps in restoring moisture and function to these areas .

Inhibitor of Carbonic Anhydrase II

Pilocarpine has been identified as an inhibitor of the enzyme carbonic anhydrase II. This enzyme plays a role in various physiological processes, and its inhibition by pilocarpine can have therapeutic implications, although this application requires further research to fully understand its benefits .

作用机制

Target of Action

Pilocarpine hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Pilocarpine is a muscarinic acetylcholine agonist , meaning it binds to these receptors and activates them .

Mode of Action

Pilocarpine interacts with its targets by selectively working on muscarinic receptors . This interaction results in parasympathomimetic effects , which mimic the action of the parasympathetic nervous system . In the eye, pilocarpine causes the ciliary muscle to contract, allowing for the drainage of aqueous humor from the anterior chamber of the eye and reducing intraocular pressure related to glaucoma .

Biochemical Pathways

The activation of muscarinic receptors by pilocarpine leads to various downstream effects. For instance, in the eye, the contraction of the ciliary muscle changes the shape of the lens, allowing for better focus. It also opens up channels in the trabecular meshwork, facilitating the outflow of aqueous humor and reducing intraocular pressure .

Pharmacokinetics

Pilocarpine is rapidly absorbed into the systemic circulation with a median Tmax,ss of 0.334 hours . Plasma concentrations of pilocarpine are measurable in most participants up to 8 to 10 hours post-dose . The systemic exposure at steady state is low with mean Cmax,ss and AUC0-t,ss of 1950 pg/mL and 4140 pg.hr/mL, respectively .

Result of Action

The activation of muscarinic receptors by pilocarpine leads to several effects at the molecular and cellular levels. In the eye, it results in miosis, or pupil constriction, and a reduction in intraocular pressure . It also stimulates the secretion of large amounts of saliva and sweat , which can help alleviate symptoms of dry mouth.

Action Environment

The action of pilocarpine can be influenced by various environmental factors. For instance, the estimated concentration of pilocarpine hydrochloride at the point of entry into the aquatic environment has been calculated to be below 1 part per billion (ppb), indicating that it is unlikely to have a significant effect on the environment .

安全和危害

Pilocarpine hydrochloride may cause side effects such as sweating, nausea, rhinitis, diarrhea, chills, flushing, urinary frequency, dizziness, asthenia, headache, dyspepsia, lacrimation, edema . It is not recommended for use in patients with known hypersensitivity to pilocarpine, uncontrolled asthma, or in patients in whom miosis is undesirable .

未来方向

属性

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAICSBVACLLGM-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041096 | |

| Record name | Pilocarpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pilocarpine hydrochloride | |

CAS RN |

54-71-7 | |

| Record name | Pilocarpine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, hydrochloride (1:1), (3S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILOCARPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WW6D218XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

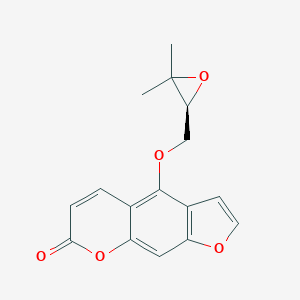

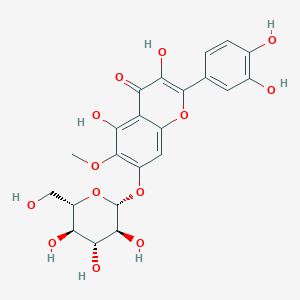

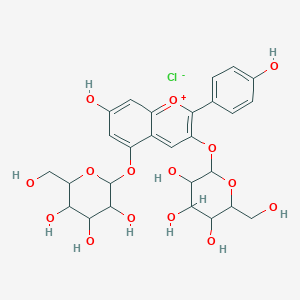

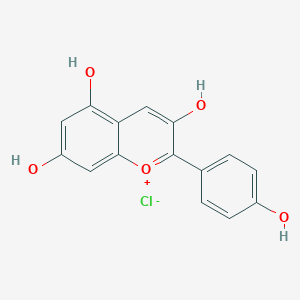

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of pilocarpine hydrochloride?

A1: Pilocarpine hydrochloride is a non-selective muscarinic receptor agonist. [] It exerts its effects by directly stimulating cholinergic receptors, primarily the M3 subtype, found on various tissues and organs. [] This stimulation leads to a range of parasympathomimetic effects.

Q2: What is the primary effect of pilocarpine hydrochloride on exocrine glands?

A2: Pilocarpine hydrochloride primarily stimulates exocrine gland secretions. This includes increased production of saliva by the salivary glands, tears by the lacrimal glands, and sweat by the sweat glands. [, , , , ]

Q3: How does pilocarpine hydrochloride affect the eye?

A3: In the eye, pilocarpine hydrochloride acts on the muscarinic receptors in the iris sphincter muscle and ciliary muscle. This leads to pupillary constriction (miosis) and contraction of the ciliary muscle, resulting in increased aqueous humor outflow and a decrease in intraocular pressure. [, , , ]

Q4: What is the molecular formula and weight of pilocarpine hydrochloride?

A4: Pilocarpine hydrochloride has the molecular formula C11H16N2O2 • HCl and a molecular weight of 244.72. []

Q5: What spectroscopic techniques are helpful in identifying and characterizing pilocarpine hydrochloride?

A5: Infrared (IR) spectroscopy and 13C-Fourier transform spectroscopy (13C-NMR) are effective for identifying and quantifying pilocarpine hydrochloride and its degradation products. [, ]

Q6: What factors influence the stability of pilocarpine hydrochloride in ophthalmic solutions?

A6: Factors like storage conditions, pH, and the presence of preservatives like phenylmercuric nitrate can impact the stability of pilocarpine hydrochloride ophthalmic solutions. These factors can lead to the formation of degradation products like isopilocarpine and pilocarpic acid. [, ]

Q7: How can the stability of pilocarpine hydrochloride solutions be improved?

A7: Formulating stable pilocarpine hydrochloride solutions involves careful pH adjustment and minimizing the use of alkaline substances. Achieving an equilibrium pH of approximately 3.8, where a self-buffering pilocarpine-pilocarpic acid system forms, can enhance stability. []

Q8: What are the main therapeutic uses of pilocarpine hydrochloride?

A8: Pilocarpine hydrochloride is primarily used to treat glaucoma, particularly acute angle-closure glaucoma. [] It's also used to manage xerostomia (dry mouth) caused by radiation therapy for head and neck cancers, Sjögren's syndrome, and the use of certain medications. [, , , , , , , ]

Q9: What are the common side effects associated with pilocarpine hydrochloride use?

A10: Common side effects are generally mild and transient, including sweating, headaches, urinary frequency, and gastrointestinal disturbances. [, , , , , ] These side effects are often dose-dependent and related to the drug's systemic cholinergic effects.

Q10: What alternative formulations of pilocarpine hydrochloride are being explored to overcome its limitations?

A11: Researchers are investigating sustained-release formulations like solid dispersions, liposomes, and gelatin hydrogels to prolong the duration of action and potentially reduce the frequency of administration. [, , , ] Additionally, pilocarpine lozenges are being studied as a more targeted approach for treating xerostomia. []

Q11: What is the rationale for developing a low-dose pilocarpine spray for xerostomia?

A12: A low-dose pilocarpine spray aims to provide a more localized delivery to the oral cavity, potentially minimizing systemic side effects associated with oral tablet formulations. []

Q12: What preformulation studies are crucial during the development of pilocarpine hydrochloride dosage forms?

A13: Preformulation studies involve evaluating the drug's physicochemical properties, including solubility, lipophilicity (partition coefficient), compatibility with excipients, and thermal behavior. This information guides the selection of appropriate formulation strategies and ensures the development of safe and effective dosage forms. []

Q13: What animal models are used to study the effects of pilocarpine hydrochloride?

A14: Researchers commonly utilize rat models to investigate the effects of pilocarpine hydrochloride on salivary gland function, particularly in the context of radiation-induced xerostomia. [, , ] Rabbit models are also used, especially in ophthalmologic research, to study the drug's effects on tear production and intraocular pressure. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。